molecular formula C16H18O4 B15297613 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate

2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate

Cat. No.: B15297613
M. Wt: 274.31 g/mol
InChI Key: YKPQWEAINNZJAY-UHFFFAOYSA-N
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Description

2-Benzyl 1-methyl bicyclo[211]hexane-1,2-dicarboxylate is a compound belonging to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a bicyclic framework that imparts rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactors that can handle large volumes of reactants. The use of continuous flow photochemistry is also a viable option, as it allows for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a bioisostere, mimicking the structure of other biologically active molecules. This allows it to interact with enzymes or receptors, thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it an attractive candidate for various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

2-O-benzyl 1-O-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate

InChI

InChI=1S/C16H18O4/c1-19-15(18)16-8-12(9-16)7-13(16)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3

InChI Key

YKPQWEAINNZJAY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)CC2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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